

Application Notes and Protocols for the Synthesis of 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzaldehyde

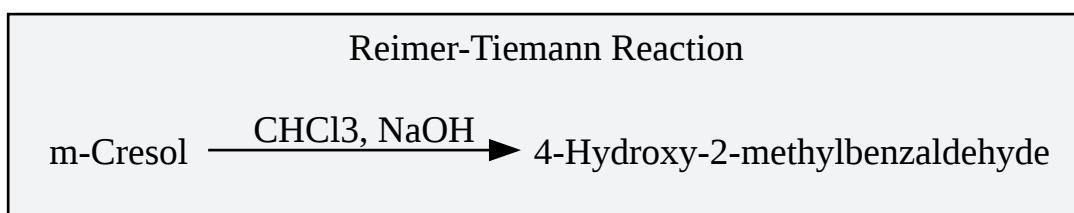
Cat. No.: B179408

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formylation of a substituted phenol to yield **4-Hydroxy-2-methylbenzaldehyde**, a valuable intermediate in pharmaceutical and chemical synthesis. The primary method detailed is the Reimer-Tiemann reaction, for which a specific protocol for the synthesis of the target molecule has been identified. Other relevant formylation reactions are also discussed as potential synthetic routes.

Introduction to Phenolic Formylation


The introduction of a formyl group (-CHO) onto a phenolic ring is a fundamental transformation in organic synthesis, providing access to a wide range of aromatic aldehydes. These aldehydes are key building blocks for pharmaceuticals, agrochemicals, and specialty chemicals. Several named reactions are commonly employed for the formylation of phenols, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. The regioselectivity of these reactions is highly dependent on the starting phenol's substitution pattern and the specific reaction conditions.

This document focuses on the synthesis of **4-Hydroxy-2-methylbenzaldehyde**. While the formylation of 2-methylphenol (o-cresol) might seem like a direct route, common ortho-directing formylation reactions will preferentially yield the isomeric product, 4-hydroxy-3-methylbenzaldehyde. Therefore, the selection of the appropriate starting material and reaction conditions is crucial to obtain the desired product.

Reimer-Tiemann Reaction for the Synthesis of 4-Hydroxy-2-methylbenzaldehyde

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. [1][2] It typically involves the reaction of a phenol with chloroform in a basic solution.[1] A study has shown that the Reimer-Tiemann formylation of meta-cresol (3-methylphenol) successfully yields **4-Hydroxy-2-methylbenzaldehyde**.[3]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Reimer-Tiemann formylation of m-cresol.

Experimental Protocol: Reimer-Tiemann Formylation of meta-Cresol[3]

Materials:

- meta-Cresol (3-methylphenol)
- Chloroform (CHCl_3)
- Sodium hydroxide (NaOH)
- Ethanol
- Water
- Hydrochloric acid (HCl) for workup

- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in a mixture of ethanol and water.
- Add meta-cresol to the basic solution and stir until it is completely dissolved.
- Heat the reaction mixture to the desired temperature (typically 60-70 °C).
- Slowly add chloroform to the reaction mixture dropwise over a period of 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.
- After the addition of chloroform is complete, continue to stir the reaction mixture at the same temperature for several hours to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature and then acidify it with dilute hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **4-Hydroxy-2-methylbenzaldehyde**.

Quantitative Data:

Starting Material	Reaction	Product	Yield	Reference
meta-Cresol	Reimer-Tiemann	4-Hydroxy-2-methylbenzaldehyde	23.94%	[3]

Alternative Formylation Methods

While the Reimer-Tiemann reaction of meta-cresol is a documented route to **4-Hydroxy-2-methylbenzaldehyde**, other formylation methods could potentially be adapted for this synthesis, although specific examples for this target molecule are less common in the literature.

Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically yielding ortho-hydroxybenzaldehydes.^{[4][5]} Formylation generally occurs at the ortho position to the hydroxyl group.^[5] For 2-methylphenol, this would likely lead to the 3-methylsalicylaldehyde isomer. Para-formylation is favored in anilines or when the ortho positions are blocked.^{[4][5]}

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.^[6] This reaction often favors formylation at the para position, especially when the ortho positions are sterically hindered.^[7] This method could potentially be explored for the para-formylation of 2-methylphenol to yield **4-Hydroxy-2-methylbenzaldehyde**, though specific literature on this transformation is scarce. A general protocol is provided below.

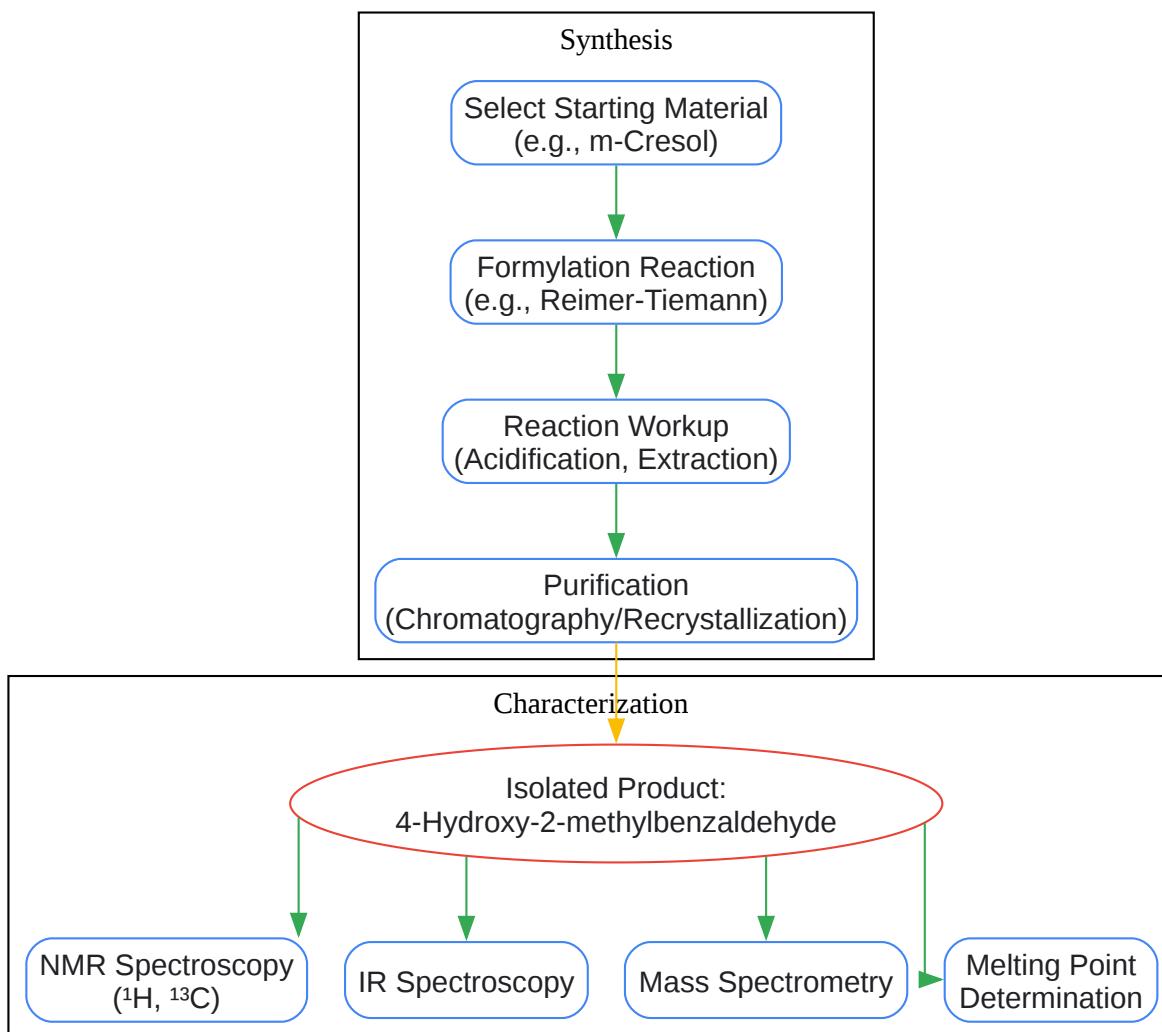
General Experimental Protocol: Vilsmeier-Haack Reaction^[8]

- In a flask cooled in an ice bath, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide.

- To this reagent, add the phenolic substrate (e.g., 2-methylphenol) dissolved in a suitable solvent.
- Allow the reaction to stir at room temperature for several hours.
- The reaction is then quenched by pouring it into a mixture of ice and a base (e.g., sodium acetate or sodium hydroxide solution).
- The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
- Purification is typically achieved through column chromatography or recrystallization.

Characterization Data for 4-Hydroxy-2-methylbenzaldehyde

Property	Value
Molecular Formula	C ₈ H ₈ O ₂
Molecular Weight	136.15 g/mol
Appearance	White to off-white crystalline solid
Melting Point	104-107 °C
Boiling Point	265.5 °C at 760 mmHg


Spectroscopic Data:

- ¹H NMR (DMSO-d₆, 500 MHz): δ 9.79 (s, 1H, CHO), 7.76 (d, J=8.5 Hz, 2H, Ar-H), 6.93 (d, J=8.5 Hz, 2H, Ar-H). Note: This is data for the isomer 4-hydroxybenzaldehyde and specific data for **4-hydroxy-2-methylbenzaldehyde** should be acquired for confirmation.
- ¹³C NMR (DMSO-d₆, 125 MHz): δ 191.4 (CHO), 163.8 (C-OH), 132.6 (Ar-C), 128.9 (Ar-C), 116.3 (Ar-C). Note: This is data for the isomer 4-hydroxybenzaldehyde and specific data for **4-hydroxy-2-methylbenzaldehyde** should be acquired for confirmation.

- IR (KBr, cm^{-1}): 3400-3100 (O-H stretch), 1680-1660 (C=O stretch, aldehyde), 1600, 1510 (C=C stretch, aromatic).

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of **4-Hydroxy-2-methylbenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of 4-Hydroxy-2-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179408#formylation-of-2-methylphenol-to-yield-4-hydroxy-2-methylbenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com